molecular formula C17H17N3O B12049142 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine

4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine

Cat. No.: B12049142
M. Wt: 279.34 g/mol
InChI Key: HZSVGUWOWRHGMR-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a tolyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine typically involves the reaction of 4-methoxyphenylhydrazine with p-tolualdehyde under acidic or basic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-(4-hydroxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(4-Methoxyphenyl)-1-p-tolyl-1H-pyrazol-5-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of both methoxy and tolyl groups.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-(4-methylphenyl)pyrazol-3-amine

InChI

InChI=1S/C17H17N3O/c1-12-3-7-14(8-4-12)20-17(18)16(11-19-20)13-5-9-15(21-2)10-6-13/h3-11H,18H2,1-2H3

InChI Key

HZSVGUWOWRHGMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)OC)N

Origin of Product

United States

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